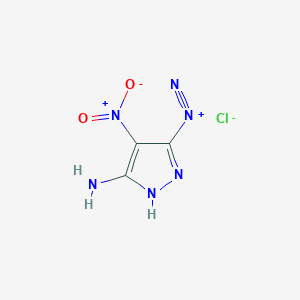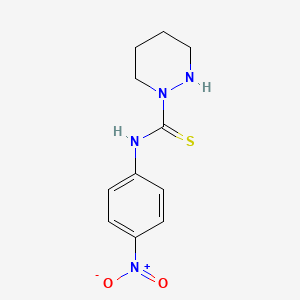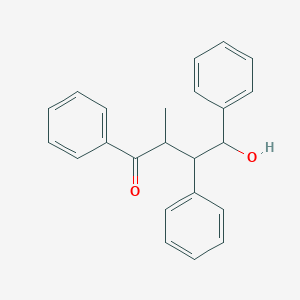![molecular formula C22H14N4O11S2 B14554664 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- CAS No. 61957-82-2](/img/structure/B14554664.png)
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- involves multiple steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, followed by diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . Industrial production methods often utilize metal catalysis and organocatalysis to achieve efficient synthesis .
Chemical Reactions Analysis
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitates various chemical transformations .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- can be compared with other imidazolidinones and imidazolones:
Imidazolidinones: These compounds feature a similar five-membered ring structure with a urea or amide functional group.
Imidazolones: These are oxo derivatives of imidazoline and include compounds like imidazol-4-one-5-propionic acid and imazaquin. The uniqueness of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]- lies in its specific functional groups and the resulting chemical properties and applications.
Properties
CAS No. |
61957-82-2 |
|---|---|
Molecular Formula |
C22H14N4O11S2 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H14N4O11S2/c27-20(14-6-2-1-3-7-14)19-21(28)24(39(36,37)18-11-5-9-16(13-18)26(32)33)22(29)23(19)38(34,35)17-10-4-8-15(12-17)25(30)31/h1-13,19H |
InChI Key |
YCLUSERRBQUKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)N(C(=O)N2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


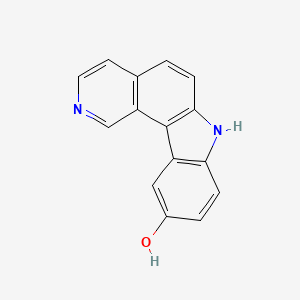
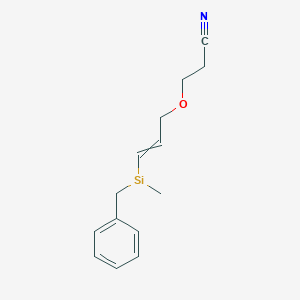
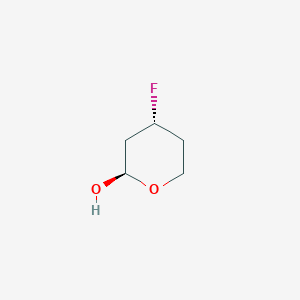
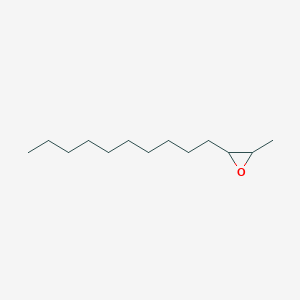
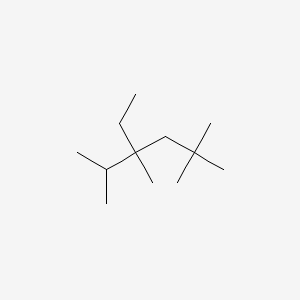
![4,4',4''-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine)](/img/structure/B14554607.png)
![N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B14554614.png)
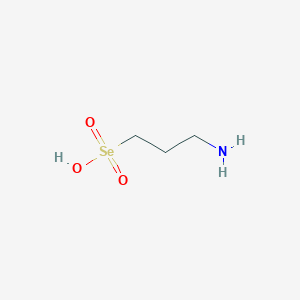

![2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene](/img/structure/B14554622.png)
![(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane](/img/structure/B14554623.png)
